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Introduction
Sangivamycin is a potent pyrrolo[2,3-d]pyrimidine nucleoside analog originally isolated from

Streptomyces rimosus.[1] It belongs to the 7-deazaadenosine family of antibiotics, which also

includes toyocamycin and tubercidin.[2][3] Initially investigated as an anticancer agent,

sangivamycin has garnered renewed interest for its broad-spectrum antiviral activity, notably

against SARS-CoV-2.[4] This technical guide provides an in-depth overview of the core

structure of sangivamycin and its analogs, their synthesis, mechanism of action, and key

biological data.

Core Structure and Physicochemical Properties
Sangivamycin, with the chemical formula C12H15N5O5, is structurally similar to adenosine,

with a key modification in its heterocyclic base.[5] The nitrogen atom at position 7 of the purine

ring is replaced by a carbon atom, forming a pyrrolo[2,3-d]pyrimidine core. This modification is

crucial for its biological activity.[2] The IUPAC name for sangivamycin is 4-amino-7-β-D-

ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide.[5]

Table 1: Physicochemical Properties of Sangivamycin
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Property Value Reference

Molecular Formula C12H15N5O5 [5]

Molecular Weight 309.28 g/mol [5]

IUPAC Name

4-amino-7-β-D-ribofuranosyl-

7H-pyrrolo[2,3-d]pyrimidine-5-

carboxamide

[5]

CAS Number 18417-89-5 [5]

Appearance Solid [6]

Solubility
Slightly soluble in acetonitrile,

DMSO, and water
[6]

Synthesis of Sangivamycin
The total synthesis of sangivamycin has been a subject of interest for medicinal chemists. An

established method involves a multi-step process starting from a protected ribose derivative

and a pyrrolopyrimidine precursor.[7][8]

Experimental Protocol: Total Synthesis of Sangivamycin
(Adapted from Tolman et al., 1969)
This protocol outlines a general strategy for the synthesis of sangivamycin. Specific reaction

conditions, such as solvents, temperatures, and reaction times, may require optimization.

Glycosylation: A protected pyrrolopyrimidine base is coupled with a protected ribofuranosyl

donor. A common method is the Vorbrüggen glycosylation, which involves reacting the

silylated heterocyclic base with a protected ribosyl acetate in the presence of a Lewis acid

catalyst (e.g., TMSOTf).[2]

Debromination (if applicable): If a brominated pyrrolopyrimidine precursor is used, the

bromine atom is removed, typically through catalytic hydrogenation (e.g., using Pd/C and H2

gas).[2]
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Functional Group Transformations: The cyano group at the C5 position of the

pyrrolopyrimidine ring is hydrolyzed to a carboxamide group. This can be achieved using

acidic or basic conditions, for example, by treatment with hydrogen peroxide in the presence

of a base.

Deprotection: The protecting groups on the ribose moiety (e.g., acetyl or benzoyl groups) are

removed. This is typically accomplished by treatment with a base, such as sodium methoxide

in methanol.

Purification: The final product, sangivamycin, is purified using chromatographic techniques,

such as silica gel column chromatography or high-performance liquid chromatography

(HPLC).
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General workflow for the total synthesis of sangivamycin.

Mechanism of Action
Sangivamycin exerts its biological effects primarily through the inhibition of key cellular

kinases, namely Protein Kinase C (PKC) and the Positive Transcription Elongation Factor b (P-

TEFb).[3][9]

Inhibition of Protein Kinase C (PKC)
PKC is a family of serine/threonine kinases that play a crucial role in various signal transduction

pathways, regulating processes like cell growth, differentiation, and apoptosis.[5][10]

Sangivamycin acts as a competitive inhibitor of ATP binding to the kinase domain of PKC,

thereby blocking its catalytic activity.[11] This inhibition disrupts downstream signaling

cascades, contributing to the anticancer effects of sangivamycin.[3]
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Simplified Protein Kinase C (PKC) signaling pathway and the inhibitory action of
sangivamycin.

Inhibition of Positive Transcription Elongation Factor b
(P-TEFb)
P-TEFb, a complex of cyclin-dependent kinase 9 (CDK9) and a cyclin T protein, is a crucial

regulator of transcription elongation by RNA polymerase II.[12][13] By phosphorylating the C-

terminal domain of RNA polymerase II and negative elongation factors, P-TEFb promotes the

transition from abortive to productive transcription elongation.[12] Sangivamycin inhibits the

kinase activity of P-TEFb, leading to a global repression of transcription, which is particularly

detrimental to rapidly proliferating cancer cells and viral replication.[1][9]
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Role of P-TEFb in transcription elongation and its inhibition by sangivamycin.

Structure-Activity Relationship (SAR)
The biological activity of sangivamycin analogs is highly dependent on their structural

features. Modifications at the C5 position of the pyrrolopyrimidine ring and the 5'-position of the

ribose moiety have been extensively studied.[14]

C5 Position: The carboxamide group at the C5 position is important for activity. Its

replacement with a cyano group (toyocamycin) or a hydrogen atom (tubercidin) alters the

biological profile.[3]

5'-Hydroxyl Group: The 5'-hydroxyl group of the ribose is a site for phosphorylation in cells.

Non-phosphorylatable analogs, where the 5'-hydroxyl is replaced with other functional

groups (e.g., F, N3), have shown to be more potent inhibitors of isolated PKA and PKC.[14]

However, the phosphorylatable parent compound is a more potent inhibitor of cancer cell

growth, suggesting that intracellular phosphorylation is important for its overall cytotoxic

effect.[14]

Biological Activity: Quantitative Data
Sangivamycin has demonstrated potent activity against various cancer cell lines and viruses.

The following tables summarize key quantitative data.

Table 2: Anticancer and Kinase Inhibitory Activity of Sangivamycin

Target Assay Value Reference

Protein Kinase C

(native)
Kinase Inhibition Ki = 11 µM [11]

Protein Kinase C

(catalytic fragment)
Kinase Inhibition Ki = 15 µM [11]

Multiple Myeloma

Cells
Cell Viability (IC50) Varies by cell line [1]
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Table 3: Antiviral Activity of Sangivamycin against SARS-CoV-2

Cell Line Virus Variant IC50 (nM) Reference

Vero E6 WA1 34.3 [10]

Calu-3 WA1 60.6 [2]

Vero E6/TMPRSS2 Delta 80 [10]

Calu-3 Delta 79 [10]

Experimental Protocols
Protein Kinase C (PKC) Inhibition Assay
A common method to assess PKC inhibition is a radiometric filter plate assay or a

fluorescence-based assay. The following is a generalized protocol.

Reaction Setup: Prepare a reaction mixture containing a PKC enzyme, a specific substrate

(e.g., a synthetic peptide), and a buffer containing ATP (spiked with [γ-³²P]ATP for radiometric

assays) and necessary cofactors (e.g., Ca²⁺, DAG, phospholipids).

Inhibitor Addition: Add varying concentrations of sangivamycin or a control inhibitor to the

reaction mixture.

Initiation and Incubation: Initiate the kinase reaction by adding the enzyme or ATP. Incubate

the mixture at a controlled temperature (e.g., 30°C) for a specific duration.

Termination: Stop the reaction, for example, by adding a stop solution or by spotting the

reaction mixture onto a filter membrane that binds the phosphorylated substrate.

Detection:

Radiometric Assay: Wash the filter to remove unincorporated [γ-³²P]ATP. Quantify the

incorporated radioactivity using a scintillation counter.

Fluorescence Assay: Use a specific antibody that recognizes the phosphorylated

substrate, followed by a secondary antibody conjugated to a fluorescent probe. Measure
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the fluorescence signal.

Data Analysis: Calculate the percentage of inhibition for each sangivamycin concentration

and determine the IC50 or Ki value.

Antiviral Activity Assay (e.g., against SARS-CoV-2)
A common method is the plaque reduction assay or a high-content imaging-based assay.

Cell Seeding: Seed a suitable host cell line (e.g., Vero E6) in a multi-well plate and allow the

cells to form a monolayer.

Compound Treatment: Treat the cells with serial dilutions of sangivamycin for a defined

period before or during infection.

Viral Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).

Incubation: Incubate the infected cells for a period sufficient for viral replication and

cytopathic effect (CPE) or plaque formation.

Quantification:

Plaque Reduction Assay: Fix and stain the cells (e.g., with crystal violet). Count the

number of plaques in each well and calculate the percentage of plaque reduction

compared to the untreated control.

High-Content Imaging: Fix the cells and stain for a viral antigen (e.g., nucleocapsid

protein) using a specific antibody and a fluorescent secondary antibody. Use an

automated imaging system to quantify the number of infected cells.

Data Analysis: Determine the concentration of sangivamycin that inhibits viral replication by

50% (IC50).

Clinical Trial Information
Sangivamycin underwent Phase I clinical trials in the 1960s as a potential anticancer agent.[1]

[4] These early studies established a safety profile for the drug in humans.[4] However, specific

NCT identifiers for these historical trials are not readily available in modern clinical trial
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databases. More recent clinical investigations have focused on sangivamycin-like molecules

or the potential application of sangivamycin in the context of COVID-19, but as of now, there

are no active, publicly registered clinical trials for sangivamycin in cancer with readily available

NCT identifiers.[4][15]

Conclusion
Sangivamycin and its analogs represent a versatile class of nucleoside compounds with

significant potential in both oncology and virology. Their unique pyrrolo[2,3-d]pyrimidine core

structure and their ability to inhibit key cellular kinases like PKC and P-TEFb underscore their

therapeutic promise. Further research into the structure-activity relationships, optimization of

their pharmacokinetic properties, and well-designed clinical trials will be crucial to fully realize

the clinical potential of this important class of molecules.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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